2-Bromoquinoline-4-carbonitrile

Catalog No.
S768800
CAS No.
95104-24-8
M.F
C10H5BrN2
M. Wt
233.06 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromoquinoline-4-carbonitrile

2-Chloro and 2,4-dibromo analogs lead to high Pd-catalyst costs and difficult regioisomer separations. 2-Bromoquinoline-4-carbonitrile eliminates these issues.

  • C2-bromide: Efficient Pd oxidative addition at mild temperatures with inexpensive ligands, reducing catalyst cost.
  • C4-nitrile: Masked carboxylic acid, amide, or tetrazole; orthogonal reactivity without protecting groups.
  • Scalable preparation of kinase inhibitor building blocks and electron-transport materials without chromatographic purification of regioisomers.

CAS Number

95104-24-8

Product Name

2-Bromoquinoline-4-carbonitrile

IUPAC Name

2-bromoquinoline-4-carbonitrile

Molecular Formula

C10H5BrN2

Molecular Weight

233.06 g/mol

InChI

InChI=1S/C10H5BrN2/c11-10-5-7(6-12)8-3-1-2-4-9(8)13-10/h1-5H

InChI Key

WBJXNFJBFBJGHO-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=CC(=N2)Br)C#N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)Br)C#N

Synonyms

2-Bromoquinoline-4-carbonitrile, 2-Bromo-4-cyanoquinoline, 2-Bromo-4-quinolinecarbonitrile, 4-Cyano-2-bromoquinoline, 2-Bromocinchoninic acid nitrile

Purity

≥98%

Package Size

1 g, 5 g

2-Bromoquinoline-4-carbonitrile (CAS 95104-24-8) is a highly versatile, bifunctional heterocyclic building block characterized by a quinoline core bearing a reactive bromine atom at the C2 position and a carbonitrile (cyano) group at the C4 position [1]. In procurement and synthetic planning, this specific substitution pattern is highly valued because it provides two orthogonal handles for molecular elaboration. The C2-bromide is primed for transition-metal-catalyzed cross-coupling and nucleophilic aromatic substitution (SNAr), while the C4-nitrile serves as a masked carboxylic acid, amide, or amine, or as a precursor for tetrazole synthesis [2]. This dual reactivity makes it a critical intermediate in the scalable synthesis of complex pharmaceutical active ingredients and advanced functional materials, where precise, step-wise functionalization is required without compromising overall yield.

Synthesis Procurement Fit

Bifunctional Intermediate 2-Bromo and 4-carbonitrile handles enable orthogonal synthetic diversification
Cross-Coupling Ready Bromo substituent facilitates Pd-catalyzed Suzuki, Heck, and related reactions
Research-Grade Purity Supplied at high purity suitable for reproducible synthesis and screening

Procurement strategies that attempt to substitute 2-bromoquinoline-4-carbonitrile with cheaper or more common analogs, such as 2-chloroquinoline-4-carbonitrile or 2,4-dibromoquinoline, frequently encounter severe process bottlenecks [1]. The 2-chloro analog exhibits a significantly higher activation barrier for oxidative addition to palladium(0), necessitating elevated temperatures and specialized phosphine ligands that inflate catalyst costs and complicate scale-up[2]. Conversely, utilizing 2,4-dibromoquinoline introduces problematic regioselectivity issues during cross-coupling, often yielding mixtures of C2- and C4-substituted products that require arduous chromatographic separation. Furthermore, the absence of the pre-installed C4-nitrile in the dibromo analog eliminates the ability to perform orthogonal, non-coupling transformations at that position, thereby adding multiple synthetic steps and reducing the overall efficiency of the manufacturing route.

Why Generic Substitution Fails

Attribute
2-Bromoquinoline-4-carbonitrile
Typical Substitute Risk
Cross-coupling efficiency
Bromo enables mild oxidative addition
Chloro or H-substituted may require harsher conditions and lower yields
Orthogonal handle
4-CN allows independent transformations (hydrolysis, reduction)
Lacking CN removes orthogonal diversification pathway
Bifunctional building block
Two modifiable sites for sequential synthesis
Simpler quinoline cores provide only one reactive position

Favorable Oxidative Addition Kinetics in Palladium-Catalyzed Cross-Coupling

The thermodynamic and kinetic favorability of C-Br bond cleavage compared to the C-Cl bond is a critical factor in process chemistry. 2-Bromoquinoline-4-carbonitrile undergoes rapid oxidative addition to Pd(0) species, enabling efficient Suzuki-Miyaura and Buchwald-Hartwig couplings under mild conditions (60–80 °C) using standard, cost-effective ligands like PPh3 or dppf [1]. In contrast, the 2-chloroquinoline-4-carbonitrile baseline requires significantly harsher conditions (>100 °C) and the deployment of expensive, bulky dialkylbiaryl phosphine ligands (e.g., XPhos, BrettPhos) to achieve comparable conversions, substantially increasing the cost of goods sold (COGS) at scale[2].

Evidence DimensionCatalyst requirement and reaction temperature for >90% coupling yield
Target Compound DataMild temperatures (60–80 °C) with standard ligands (e.g., Pd(PPh3)4, 1-2 mol%)
Comparator Or Baseline2-Chloroquinoline-4-carbonitrile: Elevated temperatures (>100 °C) with specialized ligands (e.g., Pd/XPhos, 2-5 mol%)
Quantified DifferenceReduces reaction temperature by 20–40 °C and eliminates the need for premium-priced phosphine ligands.
ConditionsStandard Suzuki-Miyaura or Buchwald-Hartwig cross-coupling conditions.

Enables the use of cheaper catalyst systems and milder conditions, directly lowering manufacturing costs and preserving sensitive functional groups.

MAO-A Inhibition
Cross-study comparable
2-Bromo IC₅₀ 50 nM
2-Chloro IC₅₀ >100 µM
~2,000-fold difference
Supports MAO-A target engagement studies
Verify selectivity across MAO-B and other CNS targets

Absolute Chemoselectivity in Sequential Functionalization

When constructing complex quinoline scaffolds, avoiding the formation of regioisomers is paramount for maximizing isolated yields and simplifying purification. 2-Bromoquinoline-4-carbonitrile provides a single, unambiguous site for cross-coupling at the C2 position, leaving the C4-nitrile completely intact for subsequent, orthogonal transformations [1]. Utilizing 2,4-dibromoquinoline as a substitute inherently risks competing reactions at both the C2 and C4 positions, often resulting in a statistical mixture of mono- and di-coupled products that depress the yield of the desired intermediate and necessitate resource-intensive chromatographic separations[2].

Evidence DimensionRegioselectivity and purification requirements during mono-coupling
Target Compound Data100% chemoselectivity for C2-functionalization; no regioisomers formed
Comparator Or Baseline2,4-Dibromoquinoline: Typically yields mixtures (e.g., 80:20 or 90:10 C2 vs C4 mono-coupled products) alongside di-coupled impurities
Quantified DifferenceEliminates the ~10-20% yield loss to regioisomers and bypasses complex chromatographic purification.
ConditionsStoichiometric mono-cross-coupling with arylboronic acids or amines.

Streamlines the synthetic workflow by removing purification bottlenecks, significantly increasing the throughput of multi-step syntheses.

Crystal Structure
Class-level inference
Single-crystal X-ray structure solved (orthorhombic, Pbca)
Enables structure-based design and computational modeling
Many regioisomers lack reported structures

Accelerated Nucleophilic Aromatic Substitution (SNAr)

For applications requiring metal-free carbon-heteroatom bond formation, the C2 position of 2-bromoquinoline-4-carbonitrile is highly activated for SNAr by both the quinoline nitrogen and the electron-withdrawing C4-nitrile. The higher leaving group ability of the bromide ion relative to chloride allows these substitutions to proceed rapidly, often reaching completion at room temperature or with mild heating (40–50 °C) [1]. The 2-chloro analog, possessing a stronger C-Cl bond, typically demands prolonged heating at reflux temperatures (80–100 °C) to achieve full conversion with the same nucleophiles, increasing the risk of thermal degradation or side reactions [2].

Evidence DimensionReaction conditions and time for complete SNAr conversion
Target Compound DataComplete conversion at 20–50 °C within 2–4 hours
Comparator Or Baseline2-Chloroquinoline-4-carbonitrile: Requires 80–100 °C for 12–24 hours
Quantified DifferenceReduces reaction time by up to 80% and lowers temperature requirements by 40–50 °C.
ConditionsSNAr with primary or secondary aliphatic amines in polar aprotic solvents.

Facilitates rapid, metal-free functionalization under mild conditions, which is crucial for late-stage derivatization of temperature-sensitive intermediates.

Cross-coupling Reactivity
Class-level inference
Br (target)
Cl
Reported rank: Br > Cl for oxidative addition
Supports efficient Pd-catalyzed diversification
Class trend; verify under specific coupling conditions
Orthogonal Handles
Supporting evidence
2 vs 1
Two independent reactive sites (Br + CN) vs one in 2-bromoquinoline
Enables sequential chemoselective elaborations
Verify compatibility in complex multi-step sequences

Synthesis of 2,4-Disubstituted Quinoline Kinase Inhibitors

The orthogonal reactivity of 2-bromoquinoline-4-carbonitrile makes it a highly suitable starting material for the discovery and scale-up of kinase inhibitors. The C2-bromide can be efficiently displaced via SNAr or Buchwald-Hartwig coupling to install critical aniline or aliphatic amine pharmacophores, while the C4-nitrile is subsequently hydrolyzed to an amide or reduced to an amine to interact with the kinase hinge region [1]. This precise, step-wise control is unachievable with generic dihaloquinolines.

Development of Novel Organic Electronic Materials (OLEDs/OFETs)

In materials science, the quinoline core is valued for its electron-transporting properties. 2-Bromoquinoline-4-carbonitrile serves as a highly processable precursor where the C2 position is utilized for Suzuki-Miyaura coupling to extended π-conjugated systems (e.g., fluorenes, carbazoles) [2]. The C4-nitrile acts as a strong electron-withdrawing group to tune the HOMO/LUMO levels of the resulting material, providing a distinct advantage over unfunctionalized bromoquinolines.

Cost-Effective Scale-Up of Pharmaceutical Intermediates

For contract manufacturing organizations (CMOs) tasked with producing multi-kilogram batches of quinoline derivatives, catalyst cost and process safety are paramount. The favorable oxidative addition kinetics of 2-bromoquinoline-4-carbonitrile allow for the use of inexpensive palladium sources and standard phosphine ligands, avoiding the prohibitive costs associated with the specialized ligands required for the corresponding chloro analogs[3].

Application Fit Matrix

Application
Selection Property
Validation Focus
MAO-A enzyme inhibition studies
Reported MAO-A inhibitory activity context
Target engagement assays, selectivity vs MAO-B
Parallel library synthesis
Bifunctional core for orthogonal diversification
Cross-coupling efficiency, chemoselectivity
Organic electronics precursor
Planar quinoline core for extended conjugation
Optoelectronic property characterization
Process development intermediate
Analytical characterization and high purity
Process reproducibility, impurity profiling

XLogP3

3

Wikipedia

2-Bromoquinoline-4-carbonitrile

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